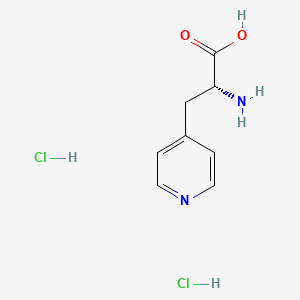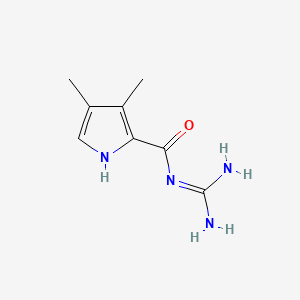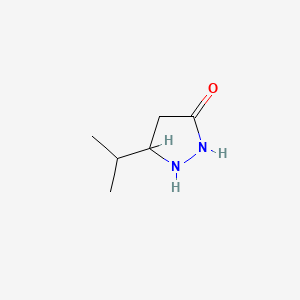
H-D-4-Pal-OH.2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-4-Pal-OH.2HCl, also known as ®-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is an alanine derivative . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C8H12Cl2N2O2 . The InChI code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1…/s1 .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 239.1 . The compound is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Proteomics-Studien
“H-D-4-Pal-OH.2HCl” ist ein Fmoc-geschütztes Alanin-Derivat, das potenziell für Proteomics-Studien nützlich ist . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse der Proteinstruktur, -interaktionen und -funktionen umfassend eingesetzt werden.
Festphasen-Peptidsynthese-Techniken
Diese Verbindung ist potenziell nützlich für Festphasen-Peptidsynthese-Techniken . Festphasen-Peptidsynthese ist ein Verfahren, das im Labor zur Synthese von Peptiden verwendet wird, die Ketten von Aminosäuren sind. Diese Technik könnte verwendet werden, um bestimmte Peptide für Forschungszwecke herzustellen.
Synthese von Bipyridin-Derivaten
Die Verbindung „3-(4-Pyridyl)-d-Alanin.2hcl” ist mit Pyridin-Derivaten verwandt, die Ausgangsstoffe oder Vorstufen für eine Vielzahl wertvoller Substanzen wie biologisch aktive Moleküle, Liganden für Katalysatoren, Photosensibilisatoren, Viologene und supramolekulare Architekturen sind . Somit könnte es bei der Synthese von Bipyridin-Derivaten verwendet werden.
Pharmakologische Anwendungen
Die decarboxylative Kreuzkupplung sowohl von 3-Pyridyl- als auch von 4-Pyridyl-Carboxylaten mit Arylbromiden ermöglicht die Synthese von 3- oder 4-Arylpyridinen, die für pharmakologische Anwendungen von Interesse sind . Dies deutet darauf hin, dass „3-(4-Pyridyl)-d-Alanin.2hcl” bei der Synthese von Verbindungen für pharmakologische Anwendungen eingesetzt werden könnte.
Antioxidative Forschung
Bipyridinverbindungen, die mit „3-(4-Pyridyl)-d-Alanin.2hcl” verwandt sind, wurden auf ihr Potenzial als Antioxidantien untersucht . Dies deutet darauf hin, dass „3-(4-Pyridyl)-d-Alanin.2hcl” in der Forschung zu oxidativem Stress und verwandten Prozessen eingesetzt werden könnte.
Übergangsmetallkatalyse
Bipyridine und ihre Derivate werden umfassend als grundlegende Komponenten in verschiedenen Anwendungen eingesetzt, darunter Liganden in der Übergangsmetallkatalyse . Dies deutet darauf hin, dass „3-(4-Pyridyl)-d-Alanin.2hcl” in der Forschung zur Übergangsmetallkatalyse eingesetzt werden könnte.
Wirkmechanismus
Target of Action
H-D-4-Pal-OH.2HCl, also known as 3-(4-Pyridyl)-d-alanine.2hcl, is an alanine derivative Amino acid derivatives like this one are known to influence the secretion of anabolic hormones .
Mode of Action
The exact mode of action of H-D-4-Pal-OHAs an alanine derivative, it is suggested that it may interact with its targets to influence the secretion of anabolic hormones . These hormones play a crucial role in body growth and development, including the growth of muscle mass and strength.
Biochemical Pathways
The specific biochemical pathways affected by H-D-4-Pal-OHGiven its influence on anabolic hormones, it can be inferred that it may affect the pathways related to protein synthesis and muscle growth .
Pharmacokinetics
The pharmacokinetic properties of H-D-4-Pal-OHIt is mentioned that the compound is a solid at room temperature and has a molecular weight of 23910
Result of Action
The molecular and cellular effects of H-D-4-Pal-OHIt is suggested that it may influence the secretion of anabolic hormones, which could potentially lead to increased muscle mass and strength .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-D-4-Pal-OHIt is known that the compound is stable at room temperature
Safety and Hazards
The safety information for H-D-4-Pal-OH.2HCl includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMTAFKUFJMSD-XCUBXKJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B573272.png)






